Eliprodil

Catalog No.
S526997
CAS No.
119431-25-3
M.F
C20H23ClFNO
M. Wt
347.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eliprodil

CAS Number

119431-25-3

Product Name

Eliprodil

IUPAC Name

1-(4-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol

Molecular Formula

C20H23ClFNO

Molecular Weight

347.9 g/mol

InChI

InChI=1S/C20H23ClFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2

InChI Key

GGUSQTSTQSHJAH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(4-chlorophenyl)-4-((4-fluorophenyl)methyl)-1-piperidineethanol, eliprodil, SL 82-0715, SL 82.0715, SL-820715

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O

The exact mass of the compound Eliprodil is 347.14522 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Eliprodil is a synthetic benzylpiperidine derivative and a non-competitive, subtype-selective antagonist of the NMDA receptor, specifically targeting the polyamine site of the NR2B subunit. Beyond its primary glutamatergic modulation, it exhibits significant affinity for Sigma-1 receptors and voltage-gated calcium channels (VGCCs). In procurement and assay design, Eliprodil is primarily selected over prototypical NR2B antagonists (such as ifenprodil) when researchers require a broader polypharmacological profile—specifically, enhanced calcium channel blockade and sigma-1-mediated remyelination effects—without the extreme high-affinity NMDA blockade that can completely halt baseline synaptic transmission. Its reliable solubility in standard organic solvents and stability in frozen aliquots make it a highly reproducible reagent for long-term in vitro neuroprotection and demyelination models [1].

Procuring ifenprodil or non-selective NMDA blockers (like MK-801) as a direct substitute for Eliprodil fundamentally alters the experimental mechanism of action. While ifenprodil is the benchmark for high-affinity NR2B antagonism, it possesses significantly weaker activity at N-type and P-type calcium channels [1]. Substituting ifenprodil in ischemia or neuroprotection models will underrepresent the calcium-mediated protective pathways that Eliprodil actively engages. Furthermore, generic NMDA antagonists lack Eliprodil's specific Sigma-1 receptor agonism, which is critical for driving oligodendrocyte-mediated myelination [2]. Utilizing an alternative polyamine-site antagonist will therefore fail to replicate Eliprodil's dual efficacy in combined excitotoxicity and demyelination assays, leading to incomplete or skewed data in neurodegenerative disease modeling.

Superior Voltage-Gated Calcium Channel (VGCC) Blockade vs. Ifenprodil

In comparative patch-clamp studies of recombinantly expressed human calcium channels, Eliprodil demonstrates a markedly stronger inhibition of both N-type and P-type voltage-dependent calcium channels compared to the prototypical NR2B antagonist, ifenprodil. Eliprodil inhibits N-type channels with an IC50 of 10 µM and P-type channels with an IC50 of 9 µM. In direct contrast, ifenprodil requires significantly higher concentrations, exhibiting IC50 values of 50 µM and 60 µM, respectively [1].

Evidence DimensionN-type and P-type Calcium Channel Inhibition (IC50)
Target Compound DataEliprodil: 10 µM (N-type), 9 µM (P-type)
Comparator Or BaselineIfenprodil: 50 µM (N-type), 60 µM (P-type)
Quantified DifferenceEliprodil is 5-fold to 6.6-fold more potent at inhibiting N- and P-type calcium channels than ifenprodil.
ConditionsRecombinantly expressed human alpha 1B-1 and alpha 2b beta 1-3 Ca2+ subunits in HEK293 cells.

Procuring Eliprodil is essential for neuroprotection assays where robust, concurrent blockade of calcium channels and NMDA receptors is required to prevent ischemic neurodegeneration.

Modulated NMDA NR2B Affinity for Maintained Synaptic Viability

While both Eliprodil and ifenprodil bind to the polyamine modulatory site of NR1A/NR2B receptors, Eliprodil provides a lower-affinity blockade. In Xenopus oocyte expression models, Eliprodil antagonizes NMDA-induced currents with an IC50 of 3.0 µM, whereas ifenprodil exhibits a much higher affinity with an IC50 of 0.27 µM [1]. This lower potency at the NMDA receptor is often advantageous in long-term cell culture models, as it prevents the complete and potentially toxic cessation of normal synaptic transmission that can occur with ultra-high-affinity blockers.

Evidence DimensionNMDA NR1A/NR2B Receptor Inhibition (IC50)
Target Compound DataEliprodil: 3.0 µM
Comparator Or BaselineIfenprodil: 0.27 µM
Quantified DifferenceIfenprodil is approximately 11-fold more potent at the NR2B subunit than Eliprodil.
ConditionsNMDA-induced currents in Xenopus oocytes expressing heteromeric NR1A/NR2B receptors.

Eliprodil is the preferred reagent when researchers need to dampen excitotoxicity without completely silencing baseline NMDA-mediated synaptic transmission in long-term cultures.

Sigma-1 Receptor Agonism and Myelination Induction

Unlike purely glutamatergic antagonists, Eliprodil acts as a high-affinity ligand for the Sigma-1 receptor. In in vitro models of CNS myelination using mouse forebrain cultures, Eliprodil significantly increases the formation of myelinated axon segments without merely driving oligodendrocyte proliferation [1]. Standard NMDA antagonists do not replicate this structural remyelination effect, demonstrating that Eliprodil's value extends beyond simple excitotoxicity prevention.

Evidence DimensionInduction of CNS myelination
Target Compound DataEliprodil significantly increases myelinated axon segments via Sigma-1 agonism.
Comparator Or BaselineStandard non-selective NMDA antagonists (e.g., MK-801) which lack Sigma-1 affinity and fail to induce myelination.
Quantified DifferenceEliprodil drives structural myelination independently of oligodendrocyte count, unlike baseline glutamatergic blockers.
Conditions15-day-old OF1 mouse fetus forebrain cell cultures.

This makes Eliprodil uniquely suited for procurement in multiple sclerosis (MS) and remyelination research, where dual excitotoxicity protection and myelin repair are targeted.

Reagent Stability and Formulation Compatibility

For laboratory procurement and assay standardization, Eliprodil demonstrates highly reliable handling characteristics. It is readily soluble in DMSO at concentrations up to 17-25 mg/mL (approximately 50-70 mM), allowing for the preparation of highly concentrated, precipitation-free stock solutions . Furthermore, when aliquoted and stored at -20°C, these DMSO stock solutions remain stable for up to 3 months, ensuring reproducible dosing across prolonged experimental timelines and minimizing compound degradation artifacts .

Evidence DimensionSolvent solubility and stock stability
Target Compound DataSoluble up to 25 mM in DMSO; stable for 3 months at -20°C.
Comparator Or BaselineBaseline handling requirements for lipophilic neuroprotective agents.
Quantified DifferenceProvides a standardized, precipitation-free stock for consistent in vitro dosing.
ConditionsReconstitution in pure DMSO and storage at -20°C.

High solubility and documented freeze-thaw stability reduce assay variability and reagent waste in high-throughput screening and chronic dosing models.

Ischemic Stroke and Neuroprotection Modeling

Due to its potent, dual inhibition of N- and P-type voltage-gated calcium channels alongside moderate NR2B antagonism, Eliprodil is the optimal choice for modeling neuroprotective interventions following global or focal cerebral ischemia, outperforming ifenprodil in calcium-driven toxicity models [1].

Long-Term Synaptic Viability Studies

Because Eliprodil has a lower affinity for the NR2B subunit compared to ifenprodil (IC50 3.0 µM vs 0.27 µM), it is specifically procured for chronic neuronal cultures where researchers must mitigate excitotoxicity without completely abolishing baseline glutamatergic synaptic transmission [2].

Demyelinating Disease and Multiple Sclerosis (MS) Assays

Eliprodil's distinct Sigma-1 receptor agonism makes it highly valuable for in vitro and in vivo models focused on stimulating CNS remyelination and measuring myelinated axon segment growth, an application where standard NMDA blockers fail [3].

High-Throughput Polypharmacology Screening

Its reliable solubility in DMSO (up to 25 mM) and 3-month stability at -20°C make Eliprodil an excellent standardized reference compound for automated screening assays targeting mixed NMDA/Sigma-1/VGCC pathways, ensuring minimal formulation-induced variability .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

347.1452202 Da

Monoisotopic Mass

347.1452202 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YW62A6TW29

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

119431-25-3

Wikipedia

Eliprodil

Dates

Last modified: 08-15-2023
1: Lengyel C, Dézsi L, Biliczki P, Horváth C, Virág L, Iost N, Németh M, Tálosi L, Papp JG, Varró A. Effect of a neuroprotective drug, eliprodil on cardiac repolarisation: importance of the decreased repolarisation reserve in the development of proarrhythmic risk. Br J Pharmacol. 2004 Sep;143(1):152-8. Epub 2004 Aug 9. PubMed PMID: 15302678; PubMed Central PMCID: PMC1575264.
2: Thomas JD, Garcia GG, Dominguez HD, Riley EP. Administration of eliprodil during ethanol withdrawal in the neonatal rat attenuates ethanol-induced learning deficits. Psychopharmacology (Berl). 2004 Sep;175(2):189-95. Epub 2004 Apr 3. PubMed PMID: 15064913.
3: Pabel J, Höfner G, Wanner KT. Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonists. Bioorg Med Chem Lett. 2000 Jun 19;10(12):1377-80. PubMed PMID: 10890168.
4: Kapin MA, Doshi R, Scatton B, DeSantis LM, Chandler ML. Neuroprotective effects of eliprodil in retinal excitotoxicity and ischemia. Invest Ophthalmol Vis Sci. 1999 May;40(6):1177-82. PubMed PMID: 10235551.
5: Pang IH, Wexler EM, Nawy S, DeSantis L, Kapin MA. Protection by eliprodil against excitotoxicity in cultured rat retinal ganglion cells. Invest Ophthalmol Vis Sci. 1999 May;40(6):1170-6. PubMed PMID: 10235550.
6: Wlaź P, Ebert U, Löscher W. Anticonvulsant effects of eliprodil alone or combined with the glycineB receptor antagonist L-701,324 or the competitive NMDA antagonist CGP 40116 in the amygdala kindling model in rats. Neuropharmacology. 1999 Feb;38(2):243-51. PubMed PMID: 10218865.
7: Demerens C, Stankoff B, Zalc B, Lubetzki C. Eliprodil stimulates CNS myelination: new prospects for multiple sclerosis? Neurology. 1999 Jan 15;52(2):346-50. PubMed PMID: 9932955.
8: Sukhotina I, Dravolina O, Bespalov A. Place conditioning of mice with the NMDA receptor antagonists, eliprodil and dizocilpine. Eur J Pharmacol. 1998 Dec 4;362(2-3):103-10. PubMed PMID: 9874159.
9: Ibarrola D, Seegers H, Jaillard A, Hommel M, Décorps M, Massarelli R. The effect of eliprodil on the evolution of a focal cerebral ischaemia in vivo. Eur J Pharmacol. 1998 Jul 3;352(1):29-35. PubMed PMID: 9718264.
10: Hogg S, Perron C, Barnéoud P, Sanger DJ, Moser PC. Neuroprotective effect of eliprodil: attenuation of a conditioned freezing deficit induced by traumatic injury of the right parietal cortex in the rat. J Neurotrauma. 1998 Jul;15(7):545-53. PubMed PMID: 9674557.
11: Reyes M, Reyes A, Opitz T, Kapin MA, Stanton PK. Eliprodil, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage. Brain Res. 1998 Jan 26;782(1-2):212-8. PubMed PMID: 9519265.
12: Lekieffre D, Benavides J, Scatton B, Nowicki JP. Neuroprotection afforded by a combination of eliprodil and a thrombolytic agent, rt-PA, in a rat thromboembolic stroke model. Brain Res. 1997 Nov 21;776(1-2):88-95. PubMed PMID: 9439799.
13: Santamaria R, Françon D, Depoortere H, Scatton B. Neuroprotective effects of eliprodil in a rat hippocampal slice hypoxia model. Ann N Y Acad Sci. 1997 Oct 15;825:232-8. PubMed PMID: 9369990.
14: Leibrock J, Prücher H, Rautenberg W. EMD 95885, a new eliprodil analogue with higher affinity for the N-methyl-D-aspartate (NMDA) receptor. Pharmazie. 1997 Jun;52(6):479-80. PubMed PMID: 9260271.
15: Biton B, Godet D, Granger P, Avenet P. R- and L-type Ca2+ channels are insensitive to eliprodil in rat cultured cerebellar granule neurons. Eur J Pharmacol. 1997 Apr 4;323(2-3):277-81. PubMed PMID: 9128850.
16: Avenet P, Léonardon J, Besnard F, Graham D, Depoortere H, Scatton B. Antagonist properties of eliprodil and other NMDA receptor antagonists at rat NR1A/NR2A and NR1A/NR2B receptors expressed in Xenopus oocytes. Neurosci Lett. 1997 Feb 21;223(2):133-6. PubMed PMID: 9089691.
17: Nankai M, Klarica M, Fage D, Carter C. Evidence for native NMDA receptor subtype pharmacology as revealed by differential effects on the NMDA-evoked release of striatal neuromodulators: eliprodil, ifenprodil and other native NMDA receptor subtype selective compounds. Neurochem Int. 1996 Nov;29(5):529-42. PubMed PMID: 8939463.
18: Wang S, Yang Q, Moller CJ, Sharp FR, Haglid KG. Eliprodil prevents expression of the 70 kDa heat shock protein in MK801-injured neurones. Pharmacol Toxicol. 1996 Sep;79(3):166-8. PubMed PMID: 8884877.
19: Malavasi B, Ripamonti M, Rouchouse A, Ascalone V. Stereoselective determination of unchanged and glucuroconjugated eliprodil, a new anti-ischaemic drug, in human plasma and urine by precolumn derivatization and column-switching high-performance liquid chromatography with fluorescence detection. J Chromatogr A. 1996 Apr 5;729(1-2):323-33. PubMed PMID: 9004957.
20: Bath CP, Farrell LN, Gilmore J, Ward MA, Hicks CA, O'Neill MJ, Bleakman D. The effects of ifenprodil and eliprodil on voltage-dependent Ca2+ channels and in gerbil global cerebral ischaemia. Eur J Pharmacol. 1996 Mar 28;299(1-3):103-12. PubMed PMID: 8901012.

Explore Compound Types